molecular formula C10H8F3NO2 B13662606 4-Trifluoromethyl-2,6-diacetylpyridine

4-Trifluoromethyl-2,6-diacetylpyridine

Cat. No.: B13662606
M. Wt: 231.17 g/mol
InChI Key: BGDQJDBYLXYIMD-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone can be compared with other similar compounds, such as:

    1,1’-(4-Methylpyridine-2,6-diyl)diethanone: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1,1’-(4-(Trifluoromethyl)benzene-2,6-diyl)diethanone:

These comparisons highlight the unique properties of 1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

1-[6-acetyl-4-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C10H8F3NO2/c1-5(15)8-3-7(10(11,12)13)4-9(14-8)6(2)16/h3-4H,1-2H3

InChI Key

BGDQJDBYLXYIMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C(=O)C)C(F)(F)F

Origin of Product

United States

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